molecular formula C26H26FN3O B11181042 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B11181042
M. Wt: 415.5 g/mol
InChI Key: LEBHMBHDNGFNQT-UHFFFAOYSA-N
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Description

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone is a complex organic compound with a unique structure that combines elements of dibenzoazepine and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone typically involves multiple steps, starting with the preparation of the dibenzoazepine core. This core is then functionalized with a piperazine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzoazepine derivatives and piperazine-containing molecules. Examples include:

Uniqueness

What sets 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone apart is its unique combination of structural features from both dibenzoazepine and piperazine, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H26FN3O

Molecular Weight

415.5 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C26H26FN3O/c27-22-9-3-6-12-25(22)29-17-15-28(16-18-29)19-26(31)30-23-10-4-1-7-20(23)13-14-21-8-2-5-11-24(21)30/h1-12H,13-19H2

InChI Key

LEBHMBHDNGFNQT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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